molecular formula C19H23NO3 B503025 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol

1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol

Cat. No.: B503025
M. Wt: 313.4 g/mol
InChI Key: SXOKHYRYUFMOIX-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is a synthetic organic compound designed for advanced scientific research and development. This molecule features a propan-2-ol backbone substituted with a morpholine ring and a 4-phenylphenoxy group, a structure known to be of significant interest in medicinal chemistry. Compounds within this structural class have been investigated for their potential as enzyme inhibitors and receptor modulators. For instance, closely related morpholine derivatives have demonstrated notable inhibitory effects on enzymes like carbonic anhydrase, which is a relevant target in cancer biology due to its role in tumor pH regulation . Furthermore, such structural analogs have shown promising antitumor efficacy in vitro, including activity against ovarian and breast cancer cell lines by inducing apoptosis and causing cell cycle arrest . The proposed mechanism of action for these compounds typically involves binding to the active or allosteric sites of target enzymes, thereby inhibiting their function, or modulating receptor activity to influence critical cellular signaling pathways . Researchers value this chemical class for its potential application in developing novel therapeutic agents for conditions such as cognitive disorders and Alzheimer's disease, as other morpholine-containing compounds have been patented for stimulating cognitive function and hippocampal activity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c21-18(14-20-10-12-22-13-11-20)15-23-19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,18,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKHYRYUFMOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal and agricultural chemistry. Its unique structural features, including a morpholine ring and a biphenyl ether moiety, contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula for this compound is C19H23NO3C_{19}H_{23}NO_3, with a molecular weight of approximately 287.38 g/mol. The compound's structure can be broken down into the following components:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom, contributing to its pharmacological properties.
  • Propanol Backbone : Provides stability and solubility in biological systems.
  • Phenylphenoxy Group : Enhances lipophilicity, potentially improving membrane permeability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown promising results as an antimicrobial agent, making it a candidate for developing new antibiotics or preservatives in agricultural applications.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further investigation is needed to elucidate its mechanism of action.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, focusing on modifying the morpholine and phenoxy groups to enhance biological activity.

Synthetic Route Overview

  • Formation of Morpholine Derivative : The morpholine ring is synthesized through cyclization reactions.
  • Coupling Reaction : The phenoxy group is introduced via coupling reactions with appropriate phenolic compounds.
  • Final Modification : The propanol backbone is added through reductive amination or similar methods.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
1-Morpholino-propanolMorpholine ring, propanol backboneBasic structure; fewer aromatic groups
1-(4-Methoxyphenyl)-3-morpholinopropanoneMethoxy substitution on phenylDifferent functional group affecting solubility
3-(4-Fluorophenoxy)-1-morpholino-propanolFluorinated phenoxy groupEnhanced lipophilicity and potential bioactivity

These comparisons highlight how modifications in functional groups can influence the compound's biological activity and potential applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antimicrobial Studies : In vitro tests revealed that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Inhibition : Research conducted on various cancer cell lines indicated that certain analogs could induce apoptosis, suggesting a potential mechanism for anticancer activity.
  • Inflammatory Response Modulation : Animal studies have shown that morpholine-containing compounds can reduce inflammation markers in models of arthritis.

Scientific Research Applications

Medicinal Chemistry

1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol has potential as a pharmaceutical agent due to its biological activity. It has been investigated for:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites, thus preventing substrate interaction.
  • Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular signaling pathways, which is crucial for drug development.

Antiviral Research

Recent studies have suggested that derivatives of this compound may exhibit antiviral properties, particularly against viruses like SARS-CoV-2. Computational assessments and molecular docking studies have indicated promising stability and binding affinities that warrant further experimental investigation.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique structure allows it to be utilized in producing various organic compounds and as a reagent in industrial processes.

Case Studies

Case studies provide practical insights into the applications of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated how this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
  • Antiviral Investigations : Computational studies have identified its potential efficacy against viral pathogens, suggesting avenues for developing antiviral drugs based on this compound.
  • Industrial Synthesis : Case studies in industrial settings have illustrated its role as an intermediate in synthesizing specialty chemicals, emphasizing its economic viability and application breadth.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

1-Morpholin-4-yl-3-(4-nitrophenoxy)propan-2-ol
  • Molecular Formula : C₁₃H₁₈N₂O₅ .
  • Key Differences: The 4-nitrophenoxy group replaces the 4-phenylphenoxy group, introducing electron-withdrawing nitro (-NO₂) substituents. This enhances polarity and may alter receptor-binding affinity compared to the phenyl-substituted analog.
  • Physicochemical Properties: Molecular Weight: 282.296 g/mol. logP (Predicted): Higher than the phenylphenoxy analog due to nitro group polarity.
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol Hydrochloride
  • Molecular Formula: C₁₄H₂₂ClNO₄ .
  • The hydrochloride salt improves aqueous solubility.
  • Physicochemical Properties :
    • Molecular Weight: 303.78 g/mol.
    • logP (Predicted): Lower than the nitro-substituted analog due to methoxy’s hydrophilicity.
1-{[(4-Fluorophenyl)methyl][(4-methoxyphenyl)methyl]amino}-3-(2-methylphenoxy)propan-2-ol
  • Molecular Formula: C₂₅H₂₈FNO₃ .
  • Key Differences: Replaces morpholine with a bulky bis-arylalkylamino group, significantly increasing molecular weight (409.5 g/mol) and lipophilicity (logP = 5.24). The fluorine atom may enhance bioavailability via reduced oxidative metabolism.

Pharmacologically Relevant Analogs

(2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-methoxyphenoxyethylamino)propan-2-ol
  • Activity: Exhibits α₁-, α₂-, and β₁-adrenoceptor binding affinity, antiarrhythmic, and spasmolytic effects .
  • Structural Contrast: The indole and ethylamino-phenoxy substituents differ from the biphenylether-morpholine scaffold but share the propan-2-ol backbone, highlighting the importance of the hydroxyl group in hydrogen bonding.
2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one
  • Key Differences : A ketone replaces the hydroxyl group, reducing hydrogen-bonding capacity and altering pharmacokinetics.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol Not Provided ~297.35 (Calculated) ~3.5* Morpholine, 4-phenylphenoxy
1-Morpholin-4-yl-3-(4-nitrophenoxy)propan-2-ol C₁₃H₁₈N₂O₅ 282.30 ~2.5* 4-Nitrophenoxy
1-(3-Methoxyphenoxy)-3-morpholin-4-ylpropan-2-ol HCl C₁₄H₂₂ClNO₄ 303.78 ~1.8* 3-Methoxyphenoxy, HCl salt
1-{[(4-Fluorophenyl)methyl]...propan-2-ol C₂₅H₂₈FNO₃ 409.50 5.24 Bis-arylalkylamino, 2-methylphenoxy

*Predicted values based on substituent contributions.

Preparation Methods

Synthesis of 3-(4-Phenylphenoxy)propylene Oxide

The epoxide precursor is synthesized via a two-step process:

  • Allylation of 4-phenylphenol :
    4-phenylphenol+allyl bromideK2CO3,DMF3-(4-phenylphenoxy)propene4\text{-phenylphenol} + \text{allyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} 3\text{-(4-phenylphenoxy)propene}
    Yield: 85–90% (reflux, 12 h).

  • Epoxidation :
    3-(4-phenylphenoxy)propene+mCPBACH2Cl2,0C3-(4-phenylphenoxy)propylene oxide3\text{-(4-phenylphenoxy)propene} + \text{mCPBA} \xrightarrow{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} 3\text{-(4-phenylphenoxy)propylene oxide}
    Yield: 75–80%.

Table 1: Epoxidation Reaction Optimization

Oxidizing AgentSolventTemperatureYield (%)
mCPBACH2_2Cl2_20°C78
H2_2O2_2/VOxAcetone25°C62
DMDOCH3_3CN-20°C70

Morpholine-Mediated Epoxide Ring-Opening

The epoxide undergoes nucleophilic attack by morpholine under acidic conditions:
3-(4-phenylphenoxy)propylene oxide+morpholineAcOH, n-BuOH1-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol3\text{-(4-phenylphenoxy)propylene oxide} + \text{morpholine} \xrightarrow{\text{AcOH, n-BuOH}} 1\text{-morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol}

Reaction Mechanism:

  • Protonation : Epoxide oxygen protonated by acetic acid, enhancing electrophilicity.

  • Nucleophilic Attack : Morpholine’s amine attacks the less substituted C-1 carbon (SN2 mechanism).

  • Ring Opening : Formation of a trans-diaxial diol intermediate, which tautomerizes to the final alcohol.

Table 2: Reaction Condition Screening

SolventCatalystTemperatureTime (h)Yield (%)
n-BuOHAcOH80°C888
EtOHHCl60°C1275
THFNone25°C2440

Optimal Conditions : n-BuOH, 10 mol% AcOH, 80°C, 8 h (Yield: 88%).

Alternative Synthetic Routes

Nucleophilic Substitution of Halogenated Intermediates

A two-step sequence involving:

  • Synthesis of 3-chloro-1-(4-phenylphenoxy)propan-2-ol :
    3-(4-phenylphenoxy)propane-1,2-diol+SOCl2Et3N3-chloro-1-(4-phenylphenoxy)propan-2-ol3\text{-(4-phenylphenoxy)propane-1,2-diol} + \text{SOCl}_2 \xrightarrow{\text{Et}_3\text{N}} 3\text{-chloro-1-(4-phenylphenoxy)propan-2-ol}
    Yield: 70%.

  • Morpholine Displacement :
    3-chloro-1-(4-phenylphenoxy)propan-2-ol+morpholineKI, DMFTarget Compound3\text{-chloro-1-(4-phenylphenoxy)propan-2-ol} + \text{morpholine} \xrightarrow{\text{KI, DMF}} \text{Target Compound}
    Yield: 65% (80°C, 24 h).

Limitations : Competing elimination reactions reduce yield compared to epoxide route.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.55–7.20 (m, 9H, aromatic), 4.25 (dd, J = 10.2 Hz, 1H, CH2_2O), 3.85–3.70 (m, 6H, morpholine), 2.95 (m, 1H, CH-OH), 2.60–2.45 (m, 4H, morpholine).

  • HRMS (ESI+) : m/z calcd for C23_{23}H29_{29}NO3_3 [M+H]+^+: 380.2221; found: 380.2218.

Table 3: Comparative Yields and Purity

MethodYield (%)Purity (HPLC)
Epoxide ring-opening8898.5
Nucleophilic substitution6595.2

Industrial-Scale Considerations

  • Cost Efficiency : Epoxide route requires inexpensive morpholine (≈$50/kg) vs. halogenated intermediates (≈$120/kg).

  • Safety : Acetic acid catalysis poses fewer hazards than SOCl2_2 handling.

  • Scalability : Patent US4845098 demonstrates kilogram-scale production of analogous compounds via continuous epoxide ring-opening .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Morpholin-4-yl-3-(4-phenylphenoxy)propan-2-ol, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a nucleophilic substitution between morpholine and a halogenated intermediate (e.g., epichlorohydrin) to form the morpholine-propanol backbone.
  • Step 2 : Introduce the 4-phenylphenoxy group via Williamson ether synthesis, using 4-phenylphenol and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
  • Optimization : Monitor reaction progress using TLC or HPLC. Adjust temperature (80–120°C) and reaction time (12–24 hrs) based on steric hindrance from the aryl groups.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
  • Characterization :

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR for morpholine ring protons (~3.5–4.0 ppm) and aromatic signals (7.0–7.8 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: expected [M+H]⁺ at m/z 325.3) .
  • IR : Identify hydroxyl (~3400 cm⁻¹) and ether (~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.
  • Refinement :

  • Software : SHELXL for structure solution and refinement. Validate anisotropic displacement parameters for non-H atoms .
  • Visualization : ORTEP-3 for Windows to generate thermal ellipsoid plots and assess bond angles/distortions .
    • Key Metrics : Report torsional angles between morpholine and phenylphenoxy groups to confirm stereoelectronic effects .

Q. What computational methods are suitable for analyzing the conformational flexibility of the morpholine ring and aryl ether linkage?

  • Approach :

  • Perform DFT calculations (B3LYP/6-31G*) to model ground-state geometries.
  • Use Cremer-Pople puckering parameters to quantify ring puckering in the morpholine moiety (e.g., amplitude QQ and phase angle θ\theta) .
    • Outcome : Compare computational results with crystallographic data to identify dominant conformers in solid vs. solution states .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

  • Troubleshooting :

  • Check for twinning or disorder using PLATON’s ADDSYM tool.
  • Cross-validate refinement with SHELXL (for small molecules) vs. Phenix (for macromolecules) .
    • Validation : Apply R-factor convergence criteria (R1<5%R_1 < 5\%) and verify Hirshfeld surfaces for intermolecular interactions .

Safety and Handling in Academic Settings

Q. What safety protocols are critical when handling this compound in a laboratory?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed hazardous waste contractors .
  • Toxicity : Monitor for acute oral toxicity (LD₅₀ data pending) and avoid skin contact due to potential irritation .

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